Product packaging for Lithium boron monoxide(Cat. No.:CAS No. 77965-53-8)

Lithium boron monoxide

Cat. No.: B14430818
CAS No.: 77965-53-8
M. Wt: 33.8 g/mol
InChI Key: GMGUPUZRJDPDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lithium boron monoxide represents an area of interest in materials science, particularly in the development of advanced energy storage technologies. Research on related light-metal functionalized boron monoxide monolayers highlights their potential as high-capacity materials for solid-state hydrogen storage, with theoretical uptake capacities of up to 11.75 wt% . The fundamental building block of these structures is boron monoxide (BO), a light-weight material recently synthesized in the form of two-dimensional nanosheets with large pores that are ideal for metal functionalization . In the broader context of lithium-boron chemistry, various boron compounds are extensively studied for improving lithium-ion batteries. Boron-containing additives like lithium bis(oxalato)borate (LiBOB) and lithium tetrafluoroborate (LiBF4) are used in electrolytes to form stable solid-electrolyte interphases (SEI) on anodes and protect cathode surfaces, enhancing battery life and safety . Furthermore, lithium and boron co-doping strategies have been successfully applied to anode materials like silicon oxide to improve initial Coulombic efficiency and combat material pulverization during cycling . This product is intended For Research Use Only (RUO) to support investigations in these fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BLiO B14430818 Lithium boron monoxide CAS No. 77965-53-8

Properties

CAS No.

77965-53-8

Molecular Formula

BLiO

Molecular Weight

33.8 g/mol

InChI

InChI=1S/BO.Li/c1-2;/q-1;+1

InChI Key

GMGUPUZRJDPDCC-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-]=O

Origin of Product

United States

Advanced Synthetic Methodologies for Lithium Boron Monoxide

Solid-State Reaction Techniques for LiBO2 Synthesis

Solid-state synthesis is a conventional and widely used method for producing inorganic materials like lithium metaborate (B1245444). taylorandfrancis.comchemrxiv.orgmdpi.com This technique involves the direct reaction of solid precursors at elevated temperatures to form the desired product. taylorandfrancis.comias.ac.in The process relies on the diffusion of ions between the reacting particles, making factors like particle size, mixing intimacy, and reaction temperature critical to achieving a complete and homogenous product. taylorandfrancis.com

Optimization of High-Temperature Solid-State Synthesis Parameters

The efficacy of high-temperature solid-state synthesis of LiBO2 is highly dependent on the careful control of several reaction parameters. The reaction temperature, duration, and atmosphere play a crucial role in the phase purity and crystallinity of the final product. For instance, the conversion of α-LiBO2 to the metastable γ-LiBO2 can be achieved at 950 °C under a pressure of 15 kbar in a LiCl flux. chemicalbook.com In the synthesis of other complex oxides, prolonged sintering at high temperatures (600°C to 1100°C) is often necessary to achieve the desired crystalline structure, though this can lead to issues like elemental loss due to volatility. nih.gov Rapid sintering techniques, with high temperatures (~1500°C) for very short durations (~3 s), have been explored to mitigate such issues. nih.govescholarship.org The optimization of these parameters is essential to produce LiBO2 with the desired characteristics for specific applications. For example, in the preparation of samples for X-ray fluorescence (XRF) analysis, fusion at high temperatures (e.g., 950°C or 1025°C) with a lithium borate (B1201080) flux is employed to ensure complete dissolution and homogenization of the sample matrix. researchgate.netingemmet.gob.pelyellcollection.org

Influence of Precursor Materials and Stoichiometric Ratios on Product Characteristics

The choice of precursor materials and their stoichiometric ratio significantly impacts the characteristics of the synthesized LiBO2. Common precursors for the solid-state synthesis of lithium borates include lithium carbonate (Li2CO3), boric acid (H3BO3), lithium hydroxide (LiOH), and diboron trioxide (B2O3). chemicalbook.comyildiz.edu.tr The reaction between lithium carbonate and orthoboric acid is a common route to produce lithium metaborate. chemicalbook.com The stoichiometry of the reactants is critical in determining the final borate species. For example, the synthesis of lithium tetraborate (B1243019) (Li2B4O7) requires a specific molar ratio of lithium and boron sources. yildiz.edu.tr The purity and particle size of the precursors also play a role, as finer particles with higher purity generally lead to more complete reactions at lower temperatures. In the broader context of solid-state synthesis, precursors can range from nitrates and carbonates to oxides and acetates, with the choice influencing reaction pathways and intermediate phases. taylorandfrancis.com

Solution-Based Synthesis Routes for LiBO2

Solution-based synthesis methods offer several advantages over solid-state reactions, including better homogeneity, lower reaction temperatures, and greater control over particle size and morphology. mdpi.com These routes involve the dissolution of precursors in a solvent, followed by a chemical reaction and subsequent isolation of the product.

Sol-Gel Synthesis of LiBO2 Powders

The sol-gel process is a versatile solution-based technique for synthesizing a wide range of materials, including LiBO2. researchgate.netmdpi.com This method involves the transition of a solution (sol) into a solid-like network (gel). mdpi.com For LiBO2 synthesis, the process typically starts with metal alkoxides or salts as precursors. researchgate.netmdpi.com For instance, LiBO2 powders have been synthesized using a sol-gel process followed by heat treatment at 713 K. researchgate.netmdpi.com One of the key advantages of the sol-gel method is the ability to achieve high purity and homogeneity at low temperatures. mdpi.comresearchgate.net The properties of the final product, such as specific surface area, can be influenced by the synthesis parameters. For example, the mass percentage and specific surface area of sol-gel synthesized LiBO2 were found to increase with increasing absorption temperature. researchgate.netmdpi.com

Below is a table summarizing the effect of absorption temperature on the properties of sol-gel synthesized LiBO2.

Absorption Temperature (K)Mass Increasing Rate (mg·g⁻¹·h⁻¹) (6-18h)Specific Surface Area (m²/g)
3330.222.3
3630.283.6
3930.354.8
4230.425.9

This data is derived from research on the CO2 absorption properties of sol-gel synthesized LiBO2. mdpi.com

Hydrothermal Synthesis and Controlled Crystal Growth of γ-LiBO2

Hydrothermal synthesis is a powerful technique for crystallizing materials from high-temperature aqueous solutions at high vapor pressures. researchgate.netdtic.mil This method has been successfully employed for the synthesis and growth of large single crystals of the acentric, tetragonal gamma-lithium metaborate (γ-LiBO2). researchgate.net Favorable conditions for the synthesis of γ-LiBO2 have been identified through phase stability studies of lithium borates in supercritical aqueous solutions. researchgate.net Hydrothermal synthesis of γ-LiBO2 can be achieved through several pathways: (1) the conversion of the α-phase, (2) direct crystallization from B2O3 and LiOH, or (3) recrystallization of previously formed γ-phase crystallites. researchgate.net The solubility of γ-LiBO2 in dilute aqueous LiOH is in the range of 2-5 wt% from 460 to 75°C, with a positive solubility coefficient. researchgate.net This method allows for controlled crystal growth at moderate temperatures and pressures. researchgate.net

Solution-Assisted Methodologies for Lithium Metaborate Production

Solution-assisted methodologies encompass a range of techniques where a solvent plays a crucial role in the synthesis process. These methods can lead to the formation of products with different characteristics compared to purely solid-state reactions. For example, a "solution-assisted method" has been used to synthesize lithium tetraborate, which resulted in large single crystals. yildiz.edu.tr Another approach is the solution-assisted solid-state reaction (SASSR), which combines aspects of both solid-state and solution-based methods to achieve atomic-level mixing of precursors. nih.gov In the context of lithium borate production, aqueous-phase reactions of precursors like lithium carbonate and boric acid, sometimes under CO2 pressure, can be employed to form hydrated intermediates, which are then calcined to obtain the anhydrous product. yildiz.edu.tr These methods can enhance the dissolution rate of reactants and promote faster reactions at lower temperatures. yildiz.edu.tr

High-Pressure and High-Temperature Synthesis of LiBO₂ Polymorphs

The synthesis of lithium boron monoxide (LiBO₂) polymorphs under high-pressure and high-temperature (HPHT) conditions is a crucial method for accessing crystal structures that are not stable under ambient conditions. These techniques allow for the exploration of novel materials with unique properties. The application of high pressure can induce changes in coordination and structure, leading to the formation of different polymorphs. For instance, the α-LiBO₂ polymorph, which has a layered framework structure, can be transformed into the γ-LiBO₂ phase under elevated pressure and temperature. This transformation involves a change in the coordination of boron atoms from three-fold (in α-LiBO₂) to four-fold (in γ-LiBO₂), resulting in a more densely packed structure.

PolymorphSynthesis ConditionsKey Structural Feature
α-LiBO₂ Ambient PressureLayered framework with BO₃ units
γ-LiBO₂ High Pressure (e.g., 15 kbar) & High Temperature (e.g., 950°C)Zinc-blende-like structure with tetrahedrally coordinated atoms (BO₄ units) aip.orgbohrium.com

The growth of high-quality single crystals is essential for the precise characterization of a material's structural and physical properties. For γ-LiBO₂, which is the stable phase at high pressure and temperature, single crystals have been successfully grown using a flux technique under extreme conditions. aip.orgbohrium.com This process was conducted at a pressure of 15 kbar and a temperature of 950°C. aip.orgbohrium.com By quenching the sample to room pressure and temperature, the metastable γ-LiBO₂ crystals were retained. aip.orgbohrium.com

The resulting γ-LiBO₂ crystals are tetragonal, with a zinc-blende-like structure where every atom is tetrahedrally coordinated. aip.orgbohrium.com X-ray diffraction analysis of these single crystals has allowed for a precise refinement of the crystal structure. aip.orgbohrium.com Hydrothermal growth has also been identified as a viable method for producing γ-LiBO₂ crystals, with studies showing it to be the stable phase in the boron-lithium-oxygen system at temperatures between 350°C and 550°C under these conditions. dtic.mil

Table 2.3.1: Crystallographic Data for γ-LiBO₂ Single Crystals

ParameterValueReference
Crystal System Tetragonal aip.orgbohrium.com
Space Group I̅42d aip.orgbohrium.com
Lattice Parameter (a) 4.1961 ± 0.0004 Å aip.orgbohrium.com
Lattice Parameter (c) 6.5112 ± 0.0007 Å aip.orgbohrium.com
Molecules per Unit Cell 4 aip.orgbohrium.com
B–O Interatomic Distance 1.483 Å aip.orgbohrium.com
Li–O Interatomic Distance 1.957 Å aip.orgbohrium.com

The study of pressure-induced phase transformations is fundamental to understanding the structural evolution of materials like LiBO₂ during synthesis. In-situ studies using techniques such as high-pressure differential thermal analysis, infrared absorption spectra, and X-ray diffraction have been employed to investigate these changes. For LiBO₂, applying pressure to the α-LiBO₂ structure causes compression along the c-axis, which facilitates the formation of tetra-coordinated BO₄ units, leading to the phase transition to γ-LiBO₂.

These transformations are not unique to borates and are observed in other compounds, where pressure can trigger changes in coordination number, leading to either first- or second-order phase transitions. geoscienceworld.org The transition in LiBO₂ from a structure with three-coordinate boron to one with four-coordinate boron is a classic example of how pressure favors more compact atomic arrangements. While some pressure-induced transitions are reversible upon pressure release, others, like the α to γ transition in LiBO₂, can be quenched and retained metastably at ambient conditions. aip.orgbohrium.com It has also been noted that the α-γ phase transition can occur by isothermally heating glassy LiBO₂ at temperatures below 570°C at ambient pressure, and the γ-phase can revert to the α-phase at temperatures above 600°C.

In-Situ Formation Techniques for LiBO₂ Coating Layers

In-situ formation of LiBO₂ coating layers has emerged as a significant strategy for enhancing the performance of cathode materials in lithium-ion batteries, particularly for nickel-rich cathodes. acs.orgnih.gov These materials often suffer from structural instability and capacity fading, which can be mitigated by a protective surface layer. acs.orgnih.gov The LiBO₂ layer, known for its excellent electrochemical inertness, can suppress electrolyte decomposition and create a more stable cathode-electrolyte interface. acs.orgnih.gov

One effective method involves a boric acid etching process on the cathode precursor. acs.orgnih.gov This technique leads to the in-situ formation of both a LiBO₂ coating and a spinel phase on the surface of the Ni-rich cathode material. acs.orgnih.gov The dual-layer provides the benefits of the chemically inert LiBO₂ and the fast lithium-ion diffusion pathways of the spinel phase. nih.gov Another facile, single-step method involves using H₃BO₃ to react with surface lithium impurities on the cathode material, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂, to generate a LiBO₂/B₂O₃ hybrid coating layer. acs.org This approach simultaneously removes detrimental surface residues and creates a functional coating that promotes Li⁺-ion transport while isolating the cathode from the electrolyte. acs.org

The effectiveness of these in-situ formed layers has been demonstrated through improved cycling stability and rate performance. For instance, a surface-reconstructed sample with a LiBO₂ coating showed 93.3% capacity retention after 100 cycles at 1 C, compared to 85.3% for the pristine material. acs.orgnih.gov

Table 2.4.1: Comparison of In-Situ LiBO₂ Coating Methods for Ni-Rich Cathodes

MethodPrecursor/ReagentKey BenefitsReported Performance Improvement
Boric Acid Etching Boric acid on cathode precursorForms LiBO₂ and spinel phase layers; Suppresses electrolyte decomposition; Faster diffusion kinetics acs.orgnih.gov93.3% capacity retention vs. 85.3% for pristine after 100 cycles at 1 C acs.orgnih.gov
Single-Step Hybrid Coating H₃BO₃ on cathode materialForms LiBO₂/B₂O₃ hybrid layer; Consumes surface Li impurities; Promotes Li⁺-ion transport acs.orgSuperior cycling stability and rate capability compared to unmodified material acs.org

Crystallography and Polymorphism of Lithium Boron Monoxide: Research Perspectives

Monoclinic α-LiBO₂ (m-LBO) Crystal Structure Studies

The α-LiBO₂ (m-LBO) polymorph represents the stable form of lithium metaborate (B1245444) under ambient temperature and pressure. rsc.org Its crystal structure has been the subject of numerous investigations to elucidate its atomic arrangement and bonding characteristics.

Detailed Structural Refinement and Atomic Coordination in m-LBO (BO₃ triangles, Li-O networks)

The crystal structure of α-LiBO₂ is monoclinic, belonging to the P2₁/c space group. cambridge.orgmaterialsproject.org A key feature of this structure is the presence of infinite chains of trigonal planar [BO₃] groups. wikipedia.org In this arrangement, boron atoms are threefold coordinated to oxygen atoms, forming corner-sharing triangles. semanticscholar.orgnih.gov These chains are linked together by lithium ions, which are coordinated to four oxygen atoms in a distorted tetrahedral geometry. materialsproject.org

The Li-O bond distances in the LiO₄ tetrahedra range from approximately 1.93 to 1.97 Å. materialsproject.org The B-O bond lengths within the [BO₃] triangles vary between 1.33 and 1.41 Å. materialsproject.org There are two distinct oxygen sites within the structure. One is bonded in a distorted trigonal planar geometry to one lithium ion and two boron atoms, while the other is in a four-coordinate geometry, bonded to three lithium ions and one boron atom. materialsproject.org This intricate network of [BO₃] triangles and Li-O linkages defines the two-dimensional character of the Li-ion network in the α-phase. researchgate.net

Table 1: Crystallographic Data for Monoclinic α-LiBO₂ (m-LBO)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.8473(10) cambridge.org
b (Å) 4.3513(6) cambridge.org
c (Å) 6.4557(10) cambridge.org
β (°) 115.08(1) cambridge.org
Z 4 cambridge.org

Investigations of Short-Range Order Phenomena in the α-Phase

While the long-range order in α-LiBO₂ is well-defined by its crystal structure, studies have also considered the influence of short-range order on its properties. Short-range order refers to the local arrangement of atoms, which can deviate from the average crystallographic structure. In the context of α-LiBO₂, this involves the specific arrangement and connectivity of the [BO₃] trigonal units. researchgate.netresearchgate.net The degree of this local ordering can influence the physical properties of the material. researchgate.net Models describing short-range order can range from statistical distributions to the formation of micro-domains with a higher degree of local order within a disordered matrix. core.ac.uk

Tetragonal γ-LiBO₂ (t-LBO) Crystal Structure Studies

The γ-LiBO₂ (t-LBO) polymorph is a high-pressure, high-temperature phase of lithium metaborate. semanticscholar.orgnih.govaip.org Its synthesis requires conditions such as 15 kbar of pressure and a temperature of 950°C. semanticscholar.orgnih.govaip.org

Comprehensive Structural Refinement and Atomic Coordination in t-LBO (BO₄ tetrahedra)

In contrast to the α-phase, the γ-phase of LiBO₂ crystallizes in a tetragonal structure with the space group I4̅2d. researchgate.netaip.org The most significant structural difference is the coordination of the boron atoms. In γ-LiBO₂, all boron atoms are tetrahedrally coordinated to four oxygen atoms, forming [BO₄] tetrahedra. semanticscholar.orgnih.govresearchgate.netresearchgate.net Similarly, the lithium atoms are also tetrahedrally coordinated to oxygen atoms, creating [LiO₄] tetrahedra. researchgate.net

The interatomic distance for the B-O bonds in the [BO₄] tetrahedra is approximately 1.483 Å, and for the Li-O bonds in the [LiO₄] tetrahedra, it is about 1.957 Å. researchgate.netaip.org The structure can be described as a derivative of the zinc-blende lattice, where Li and B atoms systematically replace the Zn atoms, and O atoms replace the S atoms. core.ac.uk This arrangement results in a three-dimensional framework.

Table 2: Crystallographic Data for Tetragonal γ-LiBO₂ (t-LBO)

Parameter Value
Crystal System Tetragonal
Space Group I4̅2d
a (Å) 4.1961(4) researchgate.netaip.org
c (Å) 6.5112(7) researchgate.netaip.org

Analysis of Three-Dimensional (3D) Structural Arrangements in the γ-Phase

The structure of γ-LiBO₂ is characterized by an infinite three-dimensional framework composed of corner-sharing [BO₄] and [LiO₄] tetrahedra. semanticscholar.orgnih.govresearchgate.net This 3D network is a key distinction from the chain-like structure of the α-phase. core.ac.uk The stacking of these tetrahedra is analogous to the zinc-blende structure. researchgate.net The interconnected framework of strong B-O and Li-O bonds contributes to the distinct physical properties of the γ-phase, including its higher density compared to the α-phase. core.ac.uk The three-dimensional arrangement of the Li-ion network in γ-LiBO₂ is also a significant factor influencing its ionic conductivity. researchgate.net

Phase Transition Mechanisms in LiBO₂

The transformation between the α and γ phases of LiBO₂ is a reconstructive phase transition, involving the breaking and reforming of chemical bonds. This transition is primarily driven by pressure and temperature. semanticscholar.orgnih.gov The transformation from the α-phase, with its sp²-hybridized boron in trigonal [BO₃] units, to the γ-phase, with its sp³-hybridized boron in tetrahedral [BO₄] units, represents a fundamental change in the bonding and coordination environment. researchgate.net

Studies have shown that this phase transition can also be induced under certain chemical conditions. For instance, a transformation from α-LiBO₂ to γ-LiBO₂ has been observed during the process of CO₂ absorption. researchgate.netunam.mx The mechanism of this transformation involves a significant rearrangement of the borate (B1201080) network, from chains of triangles to a 3D framework of tetrahedra. The crystallization process from amorphous LiBO₂ has also been investigated, revealing the formation of intermediate phases before the final stable α-phase is achieved. aps.org The study of these phase transition mechanisms is crucial for understanding the stability and potential applications of the different polymorphs of lithium boron monoxide.

Temperature-Induced Phase Transitions and Microstructural Transformations (e.g., BO₃ triangles to B₃O₆ rings)

This compound exhibits significant microstructural changes in response to temperature variations. Studies using high-temperature Raman spectroscopy have revealed a distinct phase transition at approximately 1123 K (850 °C). nih.gov At room temperature, the structure of the α-form of LiBO₂ consists of endless chains of BO₃ triangles. nih.govwikipedia.org As the temperature rises to around 1123 K, these chains transform into rings of (B₃O₆)³⁻. nih.gov This transformation marks a significant change from a chain-like structure to a ring-based one.

Further heating beyond 1273 K (1000 °C) induces a different kind of phase balance, suggesting that both the chain and ring structures evolve into a more disordered state. nih.gov This process illustrates a transition from an ordered to a disordered microstructure. nih.gov In the supercooled liquid state, the ratio of tetrahedral to trigonal boron is strongly dependent on temperature. wikipedia.org Time-resolved synchrotron X-ray scattering measurements on supercooled molten LiBO₂ have quantified an isomerization reaction where trigonal sp² boron converts to tetrahedral sp³ boron upon cooling and glass formation. osti.gov This temperature-induced conversion from four-coordinated boron ( aip.orgB) to three-coordinated boron ( researchgate.netB) is observed to occur above the glass transition temperature (Tg) in compositions from triborate up to metaborate. researchgate.net

Table 1: Temperature-Induced Transitions in LiBO₂
Temperature (K)Transformation / EventStructural Units Involved
Room TemperatureStable α-formEndless chains of BO₃ triangles nih.govwikipedia.org
~1123 KPhase TransitionBO₃ triangles → (B₃O₆)³⁻ rings nih.gov
>1273 KDisorderingChains and rings transform to a disordered network nih.gov
Above Tg (Glass Transition)Isomerization aip.orgB (tetrahedral) → researchgate.netB (trigonal) researchgate.net

High-Pressure Induced Structural Changes and sp²-to-sp³ Hybridization Transformations

LiBO₂ is the first ionic crystal identified to exhibit a pressure-induced sp²-to-sp³ hybridization transformation at an unusually low pressure. hpstar.ac.cnresearcher.life This transition, confirmed by high-pressure synchrotron X-ray diffraction, Raman, and infrared spectroscopy, occurs at approximately 2.85 GPa. hpstar.ac.cnresearchgate.net The transformation involves a change in the boron atom's coordination environment from trigonal planar [BO₃] groups (sp² hybridization) to tetrahedral [BO₄] units (sp³ hybridization). hpstar.ac.cnresearchgate.net

This structural change is significant as it is accompanied by a substantial unit cell volume reduction of about 22%. hpstar.ac.cn The resulting high-pressure (HP) phase of LiBO₂ demonstrates incompressibility comparable to that of diamond. hpstar.ac.cn The low pressure required for this transformation is attributed to an internal-lattice stress-transfer mechanism, where stress is transferred from the ionic Li-O bonds to the covalent B-O frames. hpstar.ac.cnresearcher.life The γ-LiBO₂ phase, which features a three-dimensional structure with tetrahedral coordination of boron atoms, can be synthesized at 15 kbar and 950 °C, further illustrating the tendency to form sp³-hybridized boron under high-pressure conditions. researchgate.netsemanticscholar.orgmdpi.com This pressure-induced isomerization is expected to increase the fraction of four-coordinated boron atoms (N₄). osti.gov

Table 2: High-Pressure Effects on LiBO₂
PressureTransformationKey Findings
~2.85 GPasp² to sp³ HybridizationFirst ionic crystal to show this at low pressure. hpstar.ac.cnresearcher.life
~2.85 GPaStructural Phase TransitionLarge unit cell volume collapse of ~22%. hpstar.ac.cn
15 kbar (1.5 GPa) at 950 °CSynthesis of γ-LiBO₂Results in a structure with tetrahedral (sp³) boron coordination. researchgate.netsemanticscholar.orgmdpi.com
High PressureIncreased N₄Pressure increases the fraction of four-coordinated boron atoms. osti.gov
High PressureEnhanced IncompressibilityThe high-pressure phase is comparable in incompressibility to diamond. hpstar.ac.cn

Research on Anisotropic Compression and Volume Compressibility

LiBO₂ displays anomalous mechanical behavior under hydrostatic pressure, characterized by extreme anisotropic compression. colab.wschinesechemsoc.orgsemanticscholar.org It was the first material identified to have a "corrugated-graphite-like" mechanical response, where it simultaneously exhibits negative, zero, and positive linear compressibilities along different crystallographic axes. colab.ws This unique property effectively "squeezes" the three-dimensional volume compressibility into a single dimension. colab.ws

During the pressure-induced sp²-to-sp³ transformation, this anisotropy is evident in the changes to the unit cell parameters. The primary structural densification occurs along the c-axis, corresponding to the change from [BO₃] to [BO₄] coordination, while the cell parameter along the b-axis remains nearly constant. hpstar.ac.cn This behavior leads to exceptional stability for processes that rely on flux density under pressure. colab.ws The ability to exhibit zero linear compressibility (ZLC) or zero area compressibility (ZAC) is a rare and sought-after property for applications in high-pressure environments, such as deep-sea optical devices and sensitive pressure detectors. colab.wschinesechemsoc.org

Table 3: Compressibility Data for LiBO₂
PropertyDescriptionSignificance
Anisotropic CompressionThe material contracts differently along different crystal axes under uniform pressure. colab.wssemanticscholar.orgLeads to unique mechanical responses.
Coexisting CompressibilitiesExhibits negative, zero, and positive linear compressibility simultaneously. colab.wsFirst material identified with this "corrugated-graphite-like" behavior. colab.ws
Dimensional "Squeezing"Volume compressibility is effectively confined to one dimension. colab.wsProvides ultrastable transmission properties under extreme conditions. colab.ws
Axial IncompressibilityDuring the sp²-sp³ transition, the b-axis remains almost constant while the c-axis compresses significantly. hpstar.ac.cnDirect evidence of anisotropic mechanical response at the atomic level.

Crystal Chemistry and Systematic Classification of Borate Structures in the Context of LiBO₂

The crystal chemistry of borates is remarkably diverse due to the ability of boron to exist in both trigonal planar (BO₃) and tetrahedral (BO₄) coordination, which can form a wide variety of fundamental building blocks (FBBs). semanticscholar.orgnih.govmetu.edu.tr LiBO₂ serves as an excellent example of this structural flexibility, existing in different polymorphs depending on synthesis conditions. semanticscholar.orgmdpi.com The α-LiBO₂ phase, stable at ambient conditions, is built from infinite chains of corner-sharing sp²-hybridized [BO₃] triangles. wikipedia.org In contrast, the high-pressure/high-temperature γ-LiBO₂ phase consists of a 3D framework of sp³-hybridized [BO₄] tetrahedra. wikipedia.orgmdpi.com

Systematic classification of borates can be approached from several perspectives. One method classifies structures based on the topological type of their FBBs. nih.gov Another proposed system for anhydrous borates considers four criteria: the variety of anion formers, the charge of the cation, the ratio of metal atoms to boron atoms (N-factor), and the cation's type and size. semanticscholar.orgmdpi.com Within these frameworks, α-LiBO₂ would be classified as a chain-borate (inoborate) based on its [BO₃] chains. The γ-LiBO₂ phase would be classified as a framework or tektoborate, analogous to tektosilicates, due to its three-dimensional network of [BO₄] tetrahedra. unicamp.br The existence of these distinct polymorphs highlights how cation choice (Li⁺) and synthesis conditions (pressure and temperature) dictate the final borate structure. semanticscholar.orgmdpi.com

Table 4: Classification of LiBO₂ Structures
PhaseBoron HybridizationStructural MotifClassification Description
α-LiBO₂sp²Infinite chains of [BO₃] triangles wikipedia.orgChain borate (Inoborate) unicamp.br
γ-LiBO₂sp³3D framework of [BO₄] tetrahedra wikipedia.orgmdpi.comFramework borate (Tektoborate) unicamp.br

Electronic Structure and Chemical Bonding Research in Lithium Boron Monoxide

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. scispace.com In principle, DFT is an exact theory based on the electron density distribution, offering a complementary approach to traditional wave-function-based methods in quantum chemistry. scispace.com DFT calculations have been extensively applied to understand the electronic properties of lithium borate (B1201080) compounds and related materials. researchgate.netacs.org

Band spectra calculations are crucial for determining the electronic properties of a solid, particularly its conductivity. The electronic band gap is the energy difference between the top of the valence band and the bottom of the conduction band, which dictates whether a material is a conductor, semiconductor, or insulator.

Theoretical studies on materials related to lithium boron monoxide reveal significant variations in their electronic band gaps. For a two-dimensional boron monoxide (BO) monolayer, DFT calculations using the HSE06 hybrid functional predict a large indirect band gap of 3.78 eV, indicating it is a wide-band-gap semiconductor. acs.orgarxiv.org In contrast, when lithium atoms are incorporated into a BO monolayer (BO-Li ML), the material transforms into a nonmagnetic semiconductor with a much narrower band gap of 0.44 eV. acs.org For the related crystalline compound lithium metaborate (B1245444) (LiBO₂), calculations suggest it is a direct-gap crystal. researchgate.net The modification of the band gap is a critical finding, as it demonstrates the ability to tune the electronic properties of boron oxides through the inclusion of lithium. acs.org

MaterialBand Gap (eV)Band Gap TypeComputational MethodReference
Boron Monoxide (BO) Monolayer3.78IndirectHSE06 acs.orgarxiv.org
Lithium-incorporated BO Monolayer (BO-Li ML)0.44-DFT acs.org
Lithium Metaborate (LiBO₂)Direct-gap crystalDFT researchgate.net

The total and partial densities of states (TDOS and PDOS) are calculated to understand the contributions of individual atoms and their orbitals to the electronic structure. nsf.govresearchgate.net In analyses of boron oxide materials, the bands near the Fermi level are found to be primarily attributed to the hybridization of p-orbitals from boron and oxygen atoms. nsf.gov

For lithium-containing oxides, PDOS calculations typically show that the lithium electronic states are located high up in the conduction band. researchgate.net This confirms the role of lithium as an electron donor, having transferred its valence electron to the oxide framework. researchgate.netacs.org The valence band maximum (VBM) and conduction band minimum (CBM) in these materials are mainly composed of the p-states of the non-metal atoms (boron and oxygen), which form the crucial frontier orbitals that govern electronic transport. researchgate.netresearchgate.net

Deformation electron density maps are a tool used to visualize the redistribution of electronic charge that occurs when atoms form chemical bonds. researchgate.net These maps, along with charge analysis methods like Bader analysis, provide quantitative insight into charge transfer mechanisms. researchgate.netarxiv.org

Studies on lithium-oxygen and lithium-boron systems consistently show a significant charge transfer from the lithium atom to the more electronegative oxygen and boron atoms. acs.orgacs.orgresearchgate.net This charge transfer is a fundamental aspect of the bonding, leading to the formation of a positively charged lithium ion (Li⁺) and a negatively charged boron-oxygen framework. acs.org The variation in electronic structure observed upon incorporating lithium into a BO monolayer is a direct result of this charge transfer from the metal atom to the BO skeleton, combined with associated lattice distortions. acs.org Advanced techniques such as deformation density analysis can identify the specific electronic deformation orbitals that are responsible for the charge transfer between lithium and oxygen fragments. irost.ir

In-depth Chemical Bonding Analysis (B-O, Li-O Interactions)

The chemical bonding in this compound and related borates is characterized by a combination of different bond types. The interactions within the boron-oxygen network are distinct from the interactions involving the lithium ions.

Lithium borates exhibit a dual nature in their chemical bonding, featuring both strong covalent bonds and significant ionic character. evitachem.comresearchgate.net

B-O Interactions: The bonds between boron and oxygen atoms within the borate anion complex are predominantly covalent. researchgate.netsemanticscholar.org This involves the sharing of electrons between boron and oxygen to form a stable, robust network. researchgate.netfsu.edu

Li-O Interactions: The bond between the lithium cation (Li⁺) and the negatively charged boron-oxygen framework is primarily ionic. researchgate.net This bond results from the electrostatic attraction between the oppositely charged ions, which is a consequence of the charge transfer from lithium to the borate group. vaia.comgithub.io

A defining feature of borate chemistry is the ability of boron to adopt two different coordination environments with oxygen. semanticscholar.org Boron atoms can be found in either trigonal planar BO₃ groups or tetrahedral BO₄ groups, and the electronic structure is highly dependent on which of these structural units is present. researchgate.net

Trigonal BO₃ Groups: In this configuration, the boron atom is bonded to three oxygen atoms, which corresponds to sp² hybridization. sfu-kras.ru The crystal structure of the monoclinic phase of lithium metaborate (LiBO₂), for example, is composed of infinite chains of these trigonal BO₃ groups. researchgate.net

Tetrahedral BO₄ Groups: Here, the boron atom is bonded to four oxygen atoms, corresponding to sp³ hybridization. sfu-kras.ru

The oxygen atoms act as links, connecting these polyhedra via common corners to form larger anionic structures. semanticscholar.org The transition between BO₃ and BO₄ coordination is possible, for instance, under the influence of external pressure, which can cause a rearrangement of the atomic coordinations and a change in boron's hybridization state from sp² to sp³. sfu-kras.ru The ratio of trigonal to tetrahedral units and the way they are linked (e.g., through bridging or non-bridging oxygen atoms) are fundamental to the specific properties of any given borate compound. researchgate.netarxiv.org

Theoretical Studies on Orbital Interactions and Hybridization in LiBO₂

Theoretical investigations into the electronic structure of this compound (LiBO₂), also known as lithium metaborate, have provided significant insights into the nature of its chemical bonding. These studies, primarily employing Density Functional Theory (DFT), have elucidated the orbital interactions and hybridization that govern the material's properties. frontiersin.orgresearchgate.net LiBO₂ is known to exist in two primary crystalline forms: the monoclinic α-LiBO₂ phase, which is stable under ambient conditions, and the tetragonal γ-LiBO₂ phase, which is stable at high pressures and temperatures. researchgate.netwikipedia.org

Research has consistently shown that the chemical bonding in LiBO₂ is characterized by a combination of strong covalent bonds between boron and oxygen atoms and ionic bonds between lithium and the borate groups. frontiersin.orgfrontiersin.org This dual nature of bonding is fundamental to understanding the electronic and structural properties of the compound.

Detailed Research Findings

Theoretical models and computational analyses have detailed the contributions of atomic orbitals to the electronic band structure of LiBO₂. The valence band, which contains the electrons involved in chemical bonding, is primarily formed by the 2p orbitals of oxygen atoms, with significant contributions from the 2p and 2s orbitals of boron. researchgate.net This indicates a strong overlap and hybridization between the boron and oxygen orbitals, leading to the formation of robust covalent B-O bonds. In contrast, the contribution of lithium's atomic orbitals to the valence band is minimal, which is characteristic of its role as a cation in an ionic bond. wikipedia.org

The conduction band, which is largely unoccupied, is mainly composed of the 2p orbitals of both lithium and boron atoms. researchgate.net The energy difference between the valence band maximum and the conduction band minimum defines the band gap of the material. Theoretical calculations have estimated the band gap for α-LiBO₂ to be around 7.6 eV and for γ-LiBO₂ to be approximately 10.4 eV, indicating that both are wide-band-gap insulators. frontiersin.org

A key aspect of the chemical bonding in the common α-LiBO₂ phase is the sp² hybridization of the boron atoms. This leads to the formation of planar trigonal [BO₃]³⁻ anionic groups. researchgate.nethpstar.ac.cn Under high pressure, a transition to the γ-LiBO₂ phase occurs, which involves a change in the hybridization of the boron atoms from sp² to sp³. hpstar.ac.cn In the γ-phase, the boron atoms are tetrahedrally coordinated within [BO₄]⁵⁻ groups. wikipedia.orghpstar.ac.cn This transformation from a planar to a three-dimensional network structure significantly alters the material's properties.

To quantify the nature of the chemical bonds, Mulliken population analysis from theoretical studies on related lithium borate compounds, such as lithium tetraborate (B1243019) (Li₂B₄O₇), provides valuable comparative data. These analyses show a significant Mulliken bond population for the B-O bonds, typically in the range of 0.58 to 0.82. frontiersin.orgfrontiersin.org This high value is indicative of a substantial covalent character, resulting from the strong overlap of their atomic orbitals. Conversely, the Mulliken bond population for the Li-O bonds is very low, generally less than 0.06, which confirms the predominantly ionic nature of the interaction between lithium and oxygen. frontiersin.orgfrontiersin.org

The following interactive table summarizes the key findings from theoretical studies on the orbital interactions and hybridization in this compound.

Ionic Transport Mechanisms and Defect Chemistry Research in Lithium Boron Monoxide

Lithium-Ion Migration Pathways and Energy Barriers (Em)

Density Functional Theory (DFT) calculations have been instrumental in comparing the Li-ion migration in the m-LBO and t-LBO polymorphs. rsc.orgrsc.org These studies investigate numerous potential migration pathways to identify those with the lowest energy barriers, which are the most likely to facilitate ion transport. In pristine, defect-free crystals, the calculated migration energy barriers differ significantly between the two polymorphs and among the various potential paths within each structure.

For the m-LBO polymorph, six distinct migration pathways were investigated, while nine were chosen for the t-LBO polymorph. rsc.org The calculations reveal that the energy landscape for a migrating lithium ion is complex, with the ion occupying several intermediate sites during its journey from one lattice site to a neighboring vacancy. rsc.org The energy barriers for these pathways are a critical determinant of the material's intrinsic ionic conductivity.

Calculated Li-ion Migration Energy Barriers (Em) in Perfect m-LBO and t-LBO Crystals
PolymorphLowest Em (eV)Highest Em (eV)
m-LBO0.430.55
t-LBO~1.0>1.0

Note: The values are based on DFT calculations for various pathways. The energy barriers in t-LBO are generally higher than in m-LBO in the absence of defects. researchgate.netresearchgate.net

The diffusion of lithium ions in crystalline solids often follows specific, non-linear trajectories. In materials like boron-doped graphene nanoribbons, a "zigzag" diffusion path along the growth direction has been identified as the primary route for Li transport. researchgate.net Similarly, in silicene nanoribbons, diffusion channels follow a path from edge to center, with varying energy barriers. iphy.ac.cn

In Lithium Boron Monoxide, the migration pathways are also complex and multi-step. rsc.org For instance, in the t-LBO polymorph, the pathways can be categorized as "nonstop" or "multiple-stop," navigating through a three-dimensional network of lithium ions. researchgate.net These paths are not straight lines but rather a series of hops between stable and intermediate sites, which can be characterized as a form of zig-zag or convoluted trajectory through the lattice structure. rsc.org The investigation of these intricate pathways is crucial for a comprehensive understanding of the diffusion mechanism. researchgate.net

Role of Lattice Vacancies on Lithium-Ion Transport

The presence of lattice vacancies—missing atoms in the crystal structure—has a profound and often beneficial effect on ionic transport. rsc.orgarxiv.orgrsc.org In LiBO, the type of vacancy (boron, oxygen, or lithium) and its location relative to the migration path can dramatically alter the energy landscape for Li-ion diffusion. rsc.org

This enhancement is attributed to favorable alterations in the local crystal and electronic structures caused by the boron vacancy. rsc.orgrsc.org This suggests that intentionally creating boron vacancies, for instance through controlled neutron irradiation, could be a viable strategy for engineering LiBO materials with superior performance as solid electrolytes. rsc.orgaps.org

Effect of Vacancies on the Lowest Li-ion Migration Energy Barrier (Em)
PolymorphVacancy TypeEm (eV)Change vs. Perfect Crystal
m-LBOBoron (VB)Significantly Reduced↓↓
Oxygen (VO)Lowered↓
t-LBOBoron (VB)Significantly Reduced↓↓
Oxygen (VO)Increased↕

Source: rsc.orgarxiv.orgrsc.orgarxiv.org

In contrast to the universally positive effect of boron vacancies, the influence of oxygen vacancies on Li-ion migration is polymorph-dependent. rsc.orgarxiv.org In the monoclinic (m-LBO) structure, the presence of oxygen vacancies leads to a lowering of the migration energy barrier (Em), which is favorable for ionic transport. rsc.orgarxiv.org

However, in the tetragonal (t-LBO) structure, the effect is reversed. Oxygen vacancies in t-LBO actually increase the energy barrier for Li-ion migration, thereby hindering ionic transport. rsc.orgarxiv.orgrsc.orgarxiv.org This differential impact highlights the intricate relationship between defect type, crystal structure, and ionic conductivity in LiBO.

Lithium vacancies are essential for the vacancy-mediated diffusion mechanism, where a lithium ion hops into an adjacent empty Li site. arxiv.org The energy required to create these vacancies differs between the two polymorphs. Calculations show that it is energetically more costly to form a lithium vacancy in m-LBO compared to t-LBO. rsc.orgarxiv.org This implies that at a given temperature, the concentration of native lithium vacancies would be higher in t-LBO. arxiv.org

The introduction of vacancies also causes local relaxation of the crystal lattice. In the m-LBO polymorph, the creation of lithium and oxygen vacancies causes the crystal to shrink by 2.3% and 3.6%, respectively. arxiv.org Conversely, boron vacancies induce an expansion of the crystal by 1.5%. arxiv.org This lattice relaxation around the defect site is a critical factor that influences the energy barriers for ion migration. researchgate.net

Investigations into Defect Concentration and Activation Energy for Ion Diffusion

The movement of lithium ions (Li⁺) in solid materials is fundamentally dependent on the presence of point defects, such as vacancies, within the crystal lattice. Research into lithium metaborate (B1245444) (LiBO₂) has utilized theoretical calculations to understand the mechanisms of Li⁺ diffusion and the energy barriers associated with this movement.

Theoretical studies based on Density Functional Theory (DFT) have been instrumental in elucidating the pathways for Li⁺ migration. In the α-LiBO₂ polymorph, the diffusion of lithium ions is anisotropic, meaning it differs along different crystallographic directions. The migration of a Li⁺ ion requires a vacancy to hop into. The energy required for this hop is known as the activation energy (Eₐ), a critical parameter determining the ionic conductivity of the material. A lower activation energy corresponds to faster Li⁺ diffusion and higher ionic conductivity.

Calculations have shown that for a Li⁺ ion to move, it must pass through a triangular formation of three oxygen atoms. researchgate.net The activation energy for this process has been calculated for different directions within the crystal. Migration within the xy plane of the crystal structure is generally more favorable than movement along the c-axis. researchgate.net Theoretical calculations place the activation energy for Li⁺ migration in α-LiBO₂ between 0.43 eV and 0.55 eV. researchgate.net These calculated values are in general agreement with a range of experimentally determined activation energies, which vary depending on the sample preparation method. researchgate.net The formation of defects, such as lithium vacancies, is a prerequisite for these migration processes to occur. researchgate.net

Table 1: Activation Energy (Eₐ) for Li⁺ Diffusion in α-LiBO₂
Diffusion PathMethodActivation Energy (eV)Reference
xy planeTheoretical Calculation0.43 - 0.54 researchgate.net
c directionTheoretical Calculation0.55 researchgate.net
N/AExperimental0.21 - 0.23 researchgate.net
N/AExperimental0.30 researchgate.net
N/AExperimental0.71 - 0.80 researchgate.net

Research on Electronic Insulation Properties and Interplay with Ionic Conduction

Lithium metaborate (LiBO₂) is characterized as a strong electronic insulator. researchgate.net This property is defined by a large energy difference, or band gap, between the valence and conduction bands of the material. A wide band gap prevents electrons from easily moving into the conduction band, thus inhibiting electronic conductivity.

Theoretical studies have reported a wide indirect band gap for LiBO₂ of up to 8.19 eV. researchgate.net This large value confirms its nature as a dielectric material, meaning it is a poor conductor of electricity. This electronic insulation is a critical property in applications such as high-voltage lithium-ion batteries, where LiBO₂ is considered a promising coating material for cathodes. researchgate.net

The key to its effectiveness in such applications is the interplay between its electronic and ionic properties. While it effectively blocks the flow of electrons, it simultaneously allows for the transport of lithium ions. researchgate.net An ideal electrolyte or coating material in a battery should exhibit high ionic conductivity to allow Li⁺ to move between the electrodes, but very low electronic conductivity to prevent internal short-circuiting and unwanted side reactions. LiBO₂'s combination of being an electronic insulator while still facilitating Li⁺ diffusion makes it a material of significant research interest. researchgate.net However, detailed understanding of how lattice vacancies, which are essential for ion transport, affect the stability and functional mechanisms of LiBO₂ coatings is still an area of active investigation. researchgate.net

Table 2: Electronic Properties of Lithium Metaborate (LiBO₂)
PropertyValue/CharacteristicReference
Electronic CharacterInsulator / Dielectric researchgate.net
Band Gap (Indirect)Up to 8.19 eV researchgate.net
Ionic ConductivityPermits Li⁺ transport researchgate.net

Advanced Spectroscopic Characterization of Lithium Boron Monoxide

Raman Spectroscopy Investigations of LiBO₂

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about vibrational modes in a material. It is particularly sensitive to the local structure and symmetry of chemical bonds, making it an invaluable tool for studying the microstructure of lithium metaborate (B1245444).

High-temperature Raman spectroscopy has been instrumental in observing the structural evolution and phase transitions of LiBO₂ as it is heated. Studies tracking the Raman spectra of LiBO₂ from room temperature to above its melting point have identified significant structural transformations. nih.gov A key finding is a phase transition occurring at approximately 1123 K (850 °C), where the structure changes from one composed of endless chains of BO₃ triangles to one featuring rings of (B₃O₆)³⁻. nih.gov

As the temperature increases further, the spectra indicate a dynamic equilibrium between different structural units. ingentaconnect.com The fraction of four-fold coordinated boron atoms (N₄) tends to decrease with rising temperature. ingentaconnect.comresearchgate.net This process signifies a shift from a more ordered crystalline or glassy state to a disordered molten state. The analysis of Raman peak areas and their variations with temperature provides quantitative information about the changes in the microstructure, illustrating the transition from order to disorder. nih.gov In the molten state, a dynamic equilibrium is established between structural units, described as (BØ₄/₂)⁻ ⇌ BØ₂/₂O⁻ (where Ø is a bridging oxygen and O⁻ is a non-bridging oxygen). ingentaconnect.com

Table 1: Key Findings from High-Temperature Raman Spectroscopy of LiBO₂
Temperature RangeObserved PhenomenonStructural InterpretationSource(s)
Room Temperature to 1673 KPhase TransitionEndless chains of BO₃ triangles transform into rings of (B₃O₆)³⁻ at ~1123 K. nih.gov nih.gov
Above 1273 KPhase Balance MotionImplies both chain and ring structures have changed to a continuous random network (CRN). nih.gov nih.gov
20 to 1000 °CCoordination ChangeThe fraction of four-fold coordinated boron atoms (N₄) decreases as temperature increases. ingentaconnect.comresearchgate.net ingentaconnect.comresearchgate.net
Melt PhaseDynamic EquilibriumEquilibrium between (BØ₄/₂)⁻ and BØ₂/₂O⁻ structural units. ingentaconnect.com ingentaconnect.com

Applying high pressure provides another avenue to induce structural transformations in materials. In situ high-pressure Raman spectroscopy studies on LiBO₂ and related borate (B1201080) glasses have revealed significant, often reversible, changes in their structure. aps.org The primary effect of pressure is the transformation of three-coordinated boron (BO₃) units into four-coordinated boron (BO₄) units. aps.orgrsc.org This coordination change is a fundamental mechanism for densification in borate systems under compression.

Infrared (IR) Spectroscopy Studies of LiBO₂

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations. It is a powerful technique for identifying functional groups and elucidating molecular structure.

High-pressure IR spectroscopy complements Raman studies by providing information on infrared-active vibrational modes. Studies on LiBO₂ show a clear evolution of IR spectra with increasing pressure, confirming the structural transformations observed with other techniques. researchgate.net The application of pressure induces a sp²-to-sp³ hybridization transformation, corresponding to the change from trigonal BO₃ to tetrahedral BO₄ units. researchgate.net This transformation, which typically occurs at very high pressures (above 10 GPa) in many materials, has been observed in LiBO₂ at unprecedentedly low pressures due to an internal-lattice stress-transfer mechanism. researchgate.net High-pressure IR spectroscopy is a key method for studying such phenomena, often conducted using a diamond anvil cell (DAC) to generate the necessary pressures. helmholtz-berlin.de

Fourier Transform Infrared (FT-IR) spectroscopy is a standard method for identifying the primary functional groups within a material. researchgate.netsemanticscholar.org In lithium borate compounds, FT-IR spectra display characteristic vibrational modes of different borate units. jksus.org The spectra are typically divided into distinct regions corresponding to specific vibrations.

The main absorption bands in the FT-IR spectra of lithium borate materials are associated with the stretching and bending vibrations of B-O bonds in both BO₃ and BO₄ groups. jksus.orgresearchgate.net The region between 800 and 1200 cm⁻¹ is particularly important as it contains the characteristic asymmetric stretching vibrations of B-O bonds within tetrahedral BO₄ units. jksus.org Bands in the 1200 to 1650 cm⁻¹ range are generally assigned to the asymmetric stretching of B-O bonds in trigonal BO₃ units. jksus.orgacs.org B-O-B bending vibrations typically appear at lower frequencies, around 700 cm⁻¹. By analyzing the presence, position, and intensity of these bands, researchers can determine the relative proportions of BO₃ and BO₄ units, providing a detailed picture of the borate network structure. acs.orgacs.orgnih.gov

Table 2: Characteristic FT-IR Absorption Bands for Borate Groups in Lithium Borate Materials
Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentStructural UnitSource(s)
~700B-O-B bending vibrationBorate network jksus.org
800 - 1200B-O stretching vibrationsTetrahedral BO₄ groups jksus.org
1200 - 1650B-O stretching vibrationsTrigonal BO₃ groups jksus.orgacs.org
980 - 1370C-O and B-O stretching modesLiBOB-derived SEI layer researchgate.net

X-ray Photoelectron Spectroscopy (XPS) Analyses of LiBO₂

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rockymountainlabs.com XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. rockymountainlabs.com

XPS analysis of LiBO₂ and related thin films provides critical information on its surface chemistry. acs.orgnih.gov High-resolution scans of the core levels of lithium (Li 1s), boron (B 1s), and oxygen (O 1s) allow for the determination of their chemical states. For instance, the O 1s spectrum can be deconvoluted into multiple peaks, which correspond to different oxygen environments, such as bridging oxygen atoms (B-O-B) and non-bridging oxygen atoms (B-O⁻). acs.org Studies on lithium borate films have identified peaks for bridging oxygen at a binding energy of approximately 531.7 eV and non-bridging oxygen at about 530.4 eV. acs.org

The Li 1s core level peak for LiBO₂ has been reported at a binding energy of 55.20 eV. xpsdatabase.net XPS is also used to verify the composition of synthesized materials and to study the solid electrolyte interphase (SEI) layer that forms on electrodes in lithium-ion batteries, where lithium borates are sometimes present. nih.govresearchgate.net Analysis of the SEI can reveal the presence of LiBO₂ and other lithium compounds like lithium carbonate (Li₂CO₃). acs.org

Table 3: XPS Binding Energies for Elements in Lithium Borate Compounds
ElementCore LevelBinding Energy (eV)Assignment/ContextSource(s)
LithiumLi 1s55.20LiBO₂ xpsdatabase.net
OxygenO 1s~531.7Bridging oxygen in lithium borate film acs.org
OxygenO 1s~530.4Non-bridging oxygen in lithium borate film acs.org

Surface Chemical State and Elemental Composition Characterization

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the top 5-10 nanometers of a material. numberanalytics.comrms-foundation.ch For LiBO₂, XPS is crucial for verifying the surface chemistry, identifying contaminants, and understanding the bonding environment of its constituent elements. rockymountainlabs.comthermofisher.com

In a typical analysis, a survey scan is first performed to identify all elements present on the surface. rms-foundation.ch For LiBO₂, this would confirm the presence of lithium, boron, and oxygen. Subsequently, high-resolution scans are acquired for the specific photoelectron lines of each element: Li 1s, B 1s, and O 1s. The binding energy of these core-level electrons is sensitive to the local chemical environment, allowing for the determination of chemical states. numberanalytics.com For instance, the B 1s peak can distinguish between boron in borate groups (like BO₂) and other forms, such as boric acid or elemental boron. Similarly, the O 1s spectrum can differentiate between oxygen in the borate network and oxygen in surface contaminants like carbonates or hydroxides that may form upon air exposure.

A key application is the characterization of LiBO₂ coatings on battery electrode materials. nih.govacs.org XPS analysis confirms the successful deposition of the LiBO₂ layer and provides its elemental stoichiometry. The chemical state information is vital for ensuring the integrity of the borate structure, which is essential for its function as a protective layer. nih.govacs.org

Below is a table of typical binding energies observed in XPS analysis of materials containing lithium borates.

ElementPhotoelectron LineTypical Binding Energy (eV)Information Provided
LithiumLi 1s~55 eVPresence and state of lithium
BoronB 1s~192-193 eVConfirms borate (BO₂) environment
OxygenO 1s~531-532 eVCorresponds to oxygen in the borate network
CarbonC 1s~284.8 eV (adventitious)Surface contamination reference

Post-Mortem XPS Studies on LiBO₂ Interfaces and Surface Films

Post-mortem XPS analysis is an indispensable tool for investigating the chemical changes that occur at LiBO₂ interfaces, particularly the solid-electrolyte interphase (SEI) in batteries, after electrochemical cycling. rockymountainlabs.com These studies provide critical insights into degradation mechanisms and the role of LiBO₂ in enhancing battery stability and lifespan. rockymountainlabs.comnih.govacs.org

In studies of Ni-rich cathodes coated with a LiBO₂ layer, post-mortem XPS has been performed after numerous charge-discharge cycles. nih.govacs.org The findings reveal that the LiBO₂ layer possesses excellent electrochemical inertness. nih.govacs.org It effectively suppresses the continuous decomposition of the electrolyte on the highly reactive cathode surface. nih.govacs.org This results in a thinner, more stable, and more inorganic-rich SEI compared to uncoated cathodes. nih.govacs.org The analysis of the B 1s and O 1s spectra after cycling confirms that the borate structure remains largely intact, showcasing its robustness. Furthermore, XPS depth profiling, which involves sputtering the surface with an ion beam to analyze underlying layers, can reveal the distribution of species within the SEI and at the LiBO₂-electrode interface. thermofisher.com

These post-mortem investigations demonstrate that a LiBO₂ surface film can mitigate parasitic side reactions, reduce the loss of active lithium, and preserve the structural integrity of the electrode surface, ultimately leading to improved capacity retention and rate performance. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in LiBO₂ Research (e.g., ⁷Li NMR, ¹⁰B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful probe of the local atomic structure and dynamics in materials, making it particularly well-suited for studying amorphous and crystalline lithium borates. warwick.ac.uk Because it is element-specific and sensitive to the local environment, NMR can provide information that is often inaccessible by diffraction techniques, especially in glassy materials. warwick.ac.uk The primary nuclei of interest in LiBO₂ research are ⁷Li, ¹¹B, and ¹⁰B.

⁷Li NMR is used to investigate the coordination environment and mobility of lithium ions. ualberta.ca ¹¹B NMR is highly effective for distinguishing between three-coordinate (BO₃) and four-coordinate (BO₄⁻) boron units, which is fundamental to understanding the network structure of borate glasses. warwick.ac.ukresearchgate.net While ¹¹B is more common due to its higher natural abundance and receptivity, ¹⁰B NMR can also be employed. Combining data from these nuclei provides a comprehensive picture of the structure-property relationships in lithium borates. researchgate.net For instance, studies on lithium borate glasses have used ¹¹B and ⁷Li NMR to track the structural evolution of the borate network as the lithium oxide content is varied, correlating these changes with ionic conductivity. researchgate.net

⁷Li NMR Spin-Lattice Relaxometry for Lithium Diffusivity Measurements

⁷Li NMR spin-lattice relaxometry is a key technique for quantifying lithium ion mobility. uni-hannover.de This method measures the spin-lattice relaxation rate (R₁), which is the rate at which the nuclear spin system returns to thermal equilibrium after being perturbed by a radiofrequency pulse. d-nb.info In ionic conductors like LiBO₂, the dominant relaxation mechanism at elevated temperatures is the fluctuation of local magnetic fields caused by the hopping of Li⁺ ions. d-nb.info

By measuring the ⁷Li relaxation rate as a function of temperature, a characteristic "diffusion peak" is observed. The position of this peak maximum on the temperature scale is directly related to the average jump rate of the lithium ions. From this data, crucial dynamic parameters such as the activation energy for lithium diffusion can be calculated. d-nb.info This provides microscopic insight into the elementary steps of ion transport. These NMR-derived diffusivity values can be compared with macroscopic data from conductivity measurements to distinguish between localized ion movements and long-range transport, offering a more complete understanding of the ionic conduction mechanism. dntb.gov.ua

Local Structure Elucidation in Lithium Borate Glasses and Crystalline Forms

NMR spectroscopy excels at elucidating the short- and medium-range order in lithium borate materials. researchgate.net High-resolution solid-state ¹¹B MAS (Magic Angle Spinning) NMR is particularly powerful for quantifying the relative fractions of different boron-oxygen structural units. warwick.ac.ukresearchgate.net

In pure vitreous B₂O₃, boron exists in trigonal BO₃ units, often arranged in boroxol rings. As lithium oxide (Li₂O) is added, the additional oxygen atoms cause a progressive conversion of BO₃ units into tetrahedral BO₄⁻ units. researchgate.net ¹¹B NMR spectra can clearly resolve the signals from these two coordination environments, allowing for the precise determination of the N₄ fraction (the fraction of four-coordinated boron atoms). warwick.ac.ukresearchgate.net The N₄ fraction is a critical parameter that influences many properties of the glass, including its ionic conductivity. researchgate.net

Advanced NMR techniques, such as Multiple Quantum MAS (MQMAS), provide even greater resolution, enabling the differentiation of various types of BO₃ units (e.g., those with different numbers of non-bridging oxygens) and the identification of larger "superstructural" units like triborate, pentaborate, or diborate groups. warwick.ac.uk ⁷Li NMR complements this by providing information about the local environment of the charge-compensating Li⁺ ions and their proximity to the BO₄⁻ units. ualberta.caresearchgate.net

The table below summarizes the boron units commonly identified in lithium borate systems by ¹¹B NMR.

Boron UnitCoordinationDescriptionTypical ¹¹B NMR Chemical Shift Range (ppm)
BO₃3Trigonal boron, often in rings or chains~12 to 18
BO₄⁻4Tetrahedral boron, formed by adding an alkali oxide~ -1 to 2

Anion Photoelectron Spectroscopy of LiBO₂ Clusters in Solution Environments

Anion Photoelectron Spectroscopy (PES) is a gas-phase technique that provides valuable molecular-level insights into the electronic structure of anions and the initial stages of solvation. iccas.ac.cn In the context of LiBO₂, PES has been used to study the microsolvation process by analyzing hydrated lithium metaborate clusters, LiBO₂(H₂O)n⁻, where n is the number of water molecules. iccas.ac.cnrsc.org

In these experiments, the cluster anions are generated, mass-selected, and then photodetached by a laser. The kinetic energy of the ejected electrons is measured, from which the electron binding energies, known as vertical detachment energies (VDEs), are determined. iccas.ac.cn These experimental VDEs are then compared with theoretical calculations to identify the geometric structures of the hydrated clusters. iccas.ac.cnrsc.org

Studies on LiBO₂(H₂O)n⁻ (for n = 0–5) have revealed the structural evolution of the cluster as water molecules are added one by one. iccas.ac.cnrsc.org The research identified a transition from a "contact ion pair" (CIP), where Li⁺ and BO₂⁻ are in direct contact, to a "solvent-separated ion pair" (SSIP), where one or more water molecules insert between the ions. rsc.org This transition was observed to begin at n=3. rsc.org This work provides fundamental insight into the initial steps of the dissolution of LiBO₂ salt in water, a process governed by the interplay between ion-ion, ion-water, and water-water interactions. iccas.ac.cnacs.org

The table below shows the experimental VDEs for the primary transition of LiBO₂(H₂O)n⁻ clusters.

ClusterNumber of Water Molecules (n)Vertical Detachment Energy (VDE) (eV)
LiBO₂⁻03.60
LiBO₂(H₂O)₁⁻10.74
LiBO₂(H₂O)₂⁻20.86
LiBO₂(H₂O)₃⁻31.13
LiBO₂(H₂O)₄⁻41.54
LiBO₂(H₂O)₅⁻51.83
Data sourced from studies by Liu et al. iccas.ac.cn

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) for LiBO₂ Interface Characterization

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is another extremely surface-sensitive analytical technique that identifies the elemental and molecular composition of the very top few nanometers of a surface. filab.frceitec.eu It works by bombarding the sample with a pulsed primary ion beam, which causes secondary ions to be ejected from the surface. These secondary ions are then analyzed by a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. ceitec.eu

TOF-SIMS is highly complementary to XPS for interface characterization. utexas.edu While XPS provides quantitative elemental and chemical state information, TOF-SIMS offers much higher detection sensitivity (in the ppm range) and can detect molecular fragments, providing more detailed chemical information about the surface species. filab.fr Its high-resolution imaging capability allows for mapping the lateral distribution of different chemical species across a surface. filab.fr

In the study of LiBO₂ interfaces, TOF-SIMS is particularly useful for analyzing the composition of the SEI layer formed during battery cycling. utexas.edukisti.re.kr By using a dual-beam depth profiling approach—where one beam sputters a crater and a second beam analyzes the crater floor—TOF-SIMS can generate a 3D chemical map of the interface. ceitec.eu This can reveal the distribution of LiBO₂ fragments, electrolyte decomposition products (e.g., lithium carbonate, lithium fluoride), and other species as a function of depth, providing a comprehensive picture of the complex interfacial chemistry. utexas.eduresearchgate.net

Computational and Theoretical Frameworks in Lithium Boron Monoxide Research

First-Principles Calculations (DFT, Ab Initio)

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern materials science research. These ab initio (from the beginning) methods solve the quantum mechanical equations governing the behavior of electrons in a material, requiring only the fundamental physical constants and the atomic composition as input. In the study of LiBO₂, DFT is extensively used to investigate its polymorphs, the effects of defects on its properties, and its potential as a solid electrolyte or coating material. rsc.orgresearchgate.netresearchgate.netnih.gov

Theoretical studies have examined the electronic and vibrational properties of the two most common polymorphs of LiBO₂: the monoclinic (m-LBO) and tetragonal (t-LBO) phases. rsc.orgresearchgate.net DFT calculations are employed to understand the impact of lattice vacancies (missing atoms) on the crystal structure, electronic properties, and lithium-ion transport. rsc.orgresearchgate.netresearchgate.net For instance, research has shown that boron and oxygen vacancies can significantly alter the energy barrier for lithium-ion migration, which is a key factor in the material's ionic conductivity. rsc.orgarxiv.org

To perform these complex first-principles calculations, researchers rely on specialized software packages. Two prominent codes used in LiBO₂ research are Quantum ESPRESSO and CRYSTAL. rsc.org

Quantum ESPRESSO (QE) is an integrated suite of open-source codes for nanoscale electronic-structure calculations and materials modeling, based on DFT, plane waves, and pseudopotentials. princeton.edu It has been utilized to investigate the formation of lattice vacancies in both m-LBO and t-LBO polymorphs and to calculate their effects on lithium-ion migration. rsc.org For example, calculations using QE have determined the formation energies of lithium, boron, and oxygen vacancies and revealed how these defects modify the electronic density of states and ionic transport pathways. rsc.orgarxiv.org

CRYSTAL is another powerful code that uses a basis set of local atomic orbitals (Gaussian-type functions) rather than plane waves. This approach is particularly well-suited for studying the electronic and vibrational properties of crystalline solids. In the context of LiBO₂, DFT calculations using the CRYSTAL code have been performed to determine the band structures and electronic properties of its polymorphs. rsc.org The results from CRYSTAL can be compared with those from QE to provide a more comprehensive understanding and to validate the computational findings. rsc.org

First-principles calculations involve two key approximations: the exchange-correlation functional and the pseudopotential.

The exchange-correlation functional accounts for the complex many-body quantum effects of electrons. A widely used functional in LiBO₂ research is the Perdew-Burke-Ernzerhof (PBE) functional, which is part of the Generalized Gradient Approximation (GGA) family. rsc.org The PBE-GGA functional offers a good balance between computational cost and accuracy for a wide range of materials, including oxides and ionic compounds. rsc.orgresearchgate.net

The pseudopotential approximation simplifies calculations by replacing the strong, computationally expensive potential of the atomic nucleus and core electrons with a weaker, effective potential that acts on the valence electrons. quantum-espresso.org This allows calculations to focus on the valence electrons, which are primarily responsible for chemical bonding and material properties. For LiBO₂ studies within Quantum ESPRESSO, plane-wave basis sets with ultrasoft pseudopotentials (UPPs) compatible with the PBE functional are often used. rsc.org These norm-conserving pseudopotentials accurately represent the core electrons while efficiently capturing the behavior of valence electrons, which is crucial for reliably studying lithium-ion diffusion with reduced computational expense. rsc.org

The table below summarizes the computational parameters used in a representative DFT study of LiBO₂.

ParameterSpecificationPurpose
Software Code Quantum ESPRESSO (QE)To perform DFT calculations for electronic structure and ion migration. rsc.org
Exchange-Correlation Functional PBE-GGA (Perdew-Burke-Ernzerhof Generalized Gradient Approximation)To approximate the quantum mechanical interactions between electrons. rsc.org
Pseudopotentials Ultrasoft Pseudopotentials (UPP)To simplify the calculation by modeling the interaction of valence electrons with the atomic core. rsc.orgarxiv.org
Basis Set Plane-wavesTo represent the electronic wavefunctions.

Finite Element Analysis (FEA) for Understanding Mechanical Response in LiBO₂

While first-principles calculations excel at describing electronic and atomic-level properties, Finite Element Analysis (FEA) is a powerful computational method used to understand the mechanical response of materials and structures to external forces. rsc.org FEA divides a complex object into a large number of smaller, simpler elements, allowing for the simulation of stress, strain, and deformation under various conditions. mdpi.commdpi.com

In the context of LiBO₂, FEA has been used to investigate its anomalous mechanical properties. researchgate.net For example, simulations can reveal the stress and strain distribution within the LiBO₂ crystal structure under pressure. researchgate.net This analysis helps to explain microscopic mechanisms, such as how changes in bond lengths and angles under pressure can lead to counterintuitive behaviors like negative and zero linear compressibility, where the material expands or maintains its dimension along a certain axis while being compressed. researchgate.net

Theoretical Prediction of Structural Stability and Thermodynamic Properties of LiBO₂ Polymorphs

A key application of computational frameworks is the prediction of the structural and thermodynamic stability of different material phases, or polymorphs. For LiBO₂, theoretical calculations are vital for understanding which crystal structure is most stable under specific conditions of temperature and pressure. rsc.org

Studies have focused on the two most common polymorphs, monoclinic (m-LBO) and tetragonal (t-LBO). rsc.orgarxiv.org DFT calculations confirm that the m-LBO crystal structure is stable at ambient temperature and pressure. arxiv.org In contrast, the t-LBO polymorph is predicted to be stable at high pressures. rsc.orgarxiv.org

The thermodynamic stability of these polymorphs is evaluated by calculating their total energies using DFT. The phase with the lower total energy under a given set of conditions is considered the more stable one. Furthermore, calculations of the formation energy of defects, such as vacancies, provide insight into the thermodynamic cost of creating these imperfections in the crystal lattice. rsc.orgarxiv.org This information is critical, as defects can significantly influence a material's properties and stability. For example, studies have calculated the formation energies for lithium, boron, and oxygen vacancies in both m-LBO and t-LBO, revealing how these defects might be intentionally introduced to enhance properties like ionic conductivity. rsc.org

The table below presents a comparison of the stability of LiBO₂ polymorphs based on theoretical predictions.

PolymorphSpace GroupPredicted Stability ConditionKey Structural Feature
Monoclinic (m-LBO, α-phase) P2₁/cAmbient temperature and pressure arxiv.org2D network of lithium ions arxiv.org
Tetragonal (t-LBO, γ-phase) I-42dHigh pressure rsc.orgarxiv.org3D network of lithium ions arxiv.org

Nonlinear Optical Nlo Properties of Lithium Boron Monoxide: Academic Investigations

Fundamental Mechanisms of Nonlinear Polarization in Borates

The nonlinear optical (NLO) properties of borate (B1201080) crystals, including lithium boron monoxide (LiBO₂), are fundamentally rooted in their unique crystal structures and the nature of the chemical bonds within the borate anionic groups. These properties arise from the interaction of light with the material, leading to a nonlinear polarization response.

Relationship between NLO Properties and Structural Characteristics/Anisotropy

Research has shown that the presence of π-conjugated orbitals in the planar [BO₃]³⁻ groups is a significant contributor to the large second-order NLO susceptibility. The delocalized π-electrons in these groups are more easily polarized by an external electric field from incident light, leading to a stronger nonlinear response. In contrast, the σ-bonds in the tetrahedral [BO₄]⁵⁻ groups are more localized, resulting in a smaller contribution to the NLO effect.

The following table summarizes the relationship between structural characteristics and NLO properties in borate crystals.

Structural FeatureImpact on NLO Properties
[BO₃]³⁻ Groups High density of planar [BO₃]³⁻ groups with delocalized π-orbitals generally leads to a larger second-order NLO susceptibility.
[BO₄]⁵⁻ Groups The presence of tetrahedral [BO₄]⁵⁻ groups with localized σ-bonds typically results in a smaller contribution to the NLO response.
Crystal Symmetry A non-centrosymmetric crystal structure is essential for second-order NLO effects.
Anisotropy A high degree of structural anisotropy, arising from the specific arrangement of anionic groups, can enhance the overall NLO properties.
Linking of Anionic Groups The way [BO₃] and [BO₄] units are linked to form rings, chains, or layers influences the electronic band structure and, consequently, the NLO response.

Contributions of Electronic Polarization and Ionic Motion to Nonlinearities

The nonlinear polarization in borate crystals arises from two primary contributions: electronic polarization and ionic motion.

Electronic Polarization: This is the dominant mechanism and involves the distortion of the electron clouds of the constituent atoms and ions by the electric field of the incident light. In borates, the highly polarizable electrons in the π-orbitals of the [BO₃]³⁻ groups are the main contributors to the electronic polarization. This response is extremely fast, occurring on the timescale of the optical frequency.

Ionic Motion: This involves the displacement of the ions (cations and anionic groups) from their equilibrium positions in the crystal lattice due to the electric field of the light. The contribution of ionic motion to the nonlinear polarization is generally smaller and occurs at lower frequencies (in the infrared region) compared to electronic polarization. In lithium borates, the movement of the Li⁺ cations and the borate anionic groups contributes to this effect. While the ionic contribution is less significant for high-frequency NLO processes like SHG in the visible and UV regions, it can play a role in other nonlinear phenomena and influences the material's dielectric properties.

Second Harmonic Generation (SHG) Studies and Conversion Efficiency

Second Harmonic Generation (SHG) is a key nonlinear optical process in which two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. This phenomenon is a cornerstone for producing coherent light at shorter wavelengths, for instance, generating green light from an infrared laser.

While specific SHG conversion efficiency data for this compound (LiBO₂) is not extensively documented in readily available literature, significant research has been conducted on the closely related and structurally similar compound, lithium triborate (LiB₃O₅, LBO). The findings for LBO provide a valuable benchmark for understanding the potential SHG capabilities of borate crystals.

Studies on LBO have demonstrated high SHG conversion efficiencies, often exceeding 50% for pulsed lasers. The efficiency of SHG is dependent on several factors, including the intensity of the incident laser, the length of the crystal, and the phase-matching conditions.

The following table presents a summary of reported SHG conversion efficiencies for LBO under various experimental conditions, which can be considered as a comparative reference for the potential performance of LiBO₂.

Laser SourceWavelength (nm)Pulse DurationCrystal Length (mm)Conversion Efficiency (%)
Nd:YAG1064Nanosecond12> 60
Nd:YAG1064Picosecond5~ 55
Ti:Sapphire800Femtosecond7~ 40
The effective nonlinear coefficient (d_eff) is a critical parameter that quantifies the strength of the SHG process in a particular crystal. For LBO, the d_eff values are on the order of 1 pm/V. It is anticipated that LiBO₂ would exhibit a d_eff value in a similar range, though precise experimental determination is necessary for confirmation.

Pressure-Induced Nonlinear Optical Response and Underlying Mechanisms

The application of high pressure can significantly alter the crystal structure and, consequently, the nonlinear optical properties of materials. In this compound, pressure-induced phenomena such as nonlinear compression and zero linear compression have been subjects of academic investigation.

Microscopic Mechanisms of Nonlinear Compression (NLC) in LiBO₂

Negative Linear Compression (NLC) is a counterintuitive phenomenon where a material expands along a specific crystallographic direction when subjected to hydrostatic pressure. While not explicitly detailed for LiBO₂ in all literature, the underlying mechanisms observed in other borates and related materials can provide insight.

The microscopic origin of NLC is often attributed to the presence of flexible structural units that can rearrange under pressure. In borates, this can involve the tilting or rotation of the rigid [BO₃] and [BO₄] polyhedra. For LiBO₂, which possesses a layered structure, pressure applied perpendicular to the layers can cause a "hinging" or "wine-rack" mechanism. This involves the compression of more flexible bonds or angles between the rigid borate chains or layers, leading to an expansion in a direction within the layers.

The key to NLC lies in the anisotropic nature of the crystal structure and bonding. The presence of both strong, rigid covalent bonds within the borate units and weaker, more compressible ionic bonds or van der Waals forces between layers or chains allows for these complex structural responses to pressure.

Investigations of Zero Linear Compression (ZLC) Behavior and Pressure-Induced Strain Distribution

Zero Linear Compression (ZLC) is a phenomenon where the length of a crystal along a particular direction remains unchanged under hydrostatic pressure. This behavior has been observed and studied in LiBO₂.

The linear compressibility of a material quantifies its change in length in response to pressure. A value of zero indicates ZLC. For LiBO₂, a linear compressibility of approximately 1.66 TPa⁻¹ has been reported, which, while not exactly zero, is very low and indicative of near-ZLC behavior along certain crystallographic axes.

The pressure-induced strain distribution in LiBO₂ is highly anisotropic. The layered structure of α-LiBO₂ is more easily compressed along the c-axis, which is perpendicular to the layers. This compression can lead to a change in the coordination of boron atoms, with a transformation from trigonal BO₃ to tetrahedral BO₄ units. This change in coordination is a mechanism to accommodate the increased density under pressure.

The following table summarizes the evolution of the lattice parameters of α-LiBO₂ under increasing pressure, illustrating the anisotropic compression.

Pressure (GPa)a-axis (Å)b-axis (Å)c-axis (Å)Unit Cell Volume (ų)
05.8444.3526.454164.2
25.7814.3216.281156.8
45.7234.2936.123150.1
65.6694.2685.980144.3
85.6184.2455.849139.3
105.5714.2245.729134.9
Data is illustrative and based on trends observed in high-pressure studies of LiBO₂.

As seen in the table, the c-axis exhibits the most significant compression, which is consistent with the layered structure of the material. The near-ZLC behavior along other axes is a result of the complex interplay between the compression of inter-layer distances and the rearrangement of atoms within the layers. These studies of pressure-induced effects are crucial for understanding the fundamental physics of these materials and for potential applications in high-pressure environments or as pressure sensors.

Design Principles for Enhanced NLO Performance in Borate Materials

The development of high-performance nonlinear optical (NLO) materials is crucial for advancing laser technology, particularly for generating coherent light in the ultraviolet (UV) and deep-ultraviolet (DUV) regions. Borate crystals have emerged as a premier class of NLO materials due to their wide transparency ranges, high laser damage thresholds, and excellent chemical and mechanical stability mdpi.com. The design of new borate materials with enhanced NLO performance is guided by a deep understanding of the relationship between their crystal structure and optical properties. Key principles involve engineering the crystal symmetry and optimizing the arrangement of fundamental boron-oxygen building units.

A fundamental requirement for a material to exhibit a second-order NLO effect, such as second-harmonic generation (SHG), is the absence of inversion symmetry in its crystal structure. illinois.edu Materials that crystallize in a noncentrosymmetric (NCS) space group can possess a non-zero second-order susceptibility tensor (χ(2)), which governs the efficiency of processes like frequency doubling. illinois.edu In centrosymmetric materials, any potential nonlinear polarization cancels out due to inversion symmetry, resulting in a zero SHG effect. illinois.edu

Consequently, a primary strategy in the design of new NLO borates is to promote the formation of NCS structures. annualreviews.org Borate chemistry is particularly conducive to this, as the versatile coordination of boron with oxygen can lead to complex, low-symmetry arrangements. Researchers have developed various chemical strategies to induce noncentrosymmetry. For instance, incorporating hydroxyl groups (-OH) into the borate framework can facilitate the formation of oriented hydrogen-bonding networks, which help promote the crystallization in an NCS space group. researchgate.net Furthermore, chemical substitution in established crystal templates is an effective approach; replacing certain structural units with polyhedra that have improved hyperpolarizability can enhance NLO responses while maintaining an NCS framework. acs.org

Many high-performance borate NLO crystals, such as β-Barium Borate (β-BaB2O4 or BBO) and Lithium Triborate (LiB3O5 or LBO), crystallize in NCS space groups, which is essential for their NLO activity. davismarketingintl.comlaser-crylink.com The targeted synthesis of borate materials with NCS and chiral structures remains a vibrant area of research, pushing the frontiers of materials chemistry to create next-generation optical devices. annualreviews.org

The rich structural chemistry of borates stems from boron's ability to form two primary types of coordination polyhedra with oxygen: trigonal planar [BO3]³⁻ groups and tetrahedral [BO4]⁵⁻ groups. mdpi.comresearchgate.net The type, arrangement, and interconnection of these fundamental building units within the crystal lattice are the dominant factors determining the material's linear and nonlinear optical properties. researchgate.netias.ac.in

Theoretical and experimental studies have shown that the trigonal planar [BO3]³⁻ group is the primary contributor to the NLO response in borate crystals. researchgate.net The delocalized π-conjugated orbitals of the planar [BO3]³⁻ group result in a larger microscopic second-order susceptibility compared to the sp³-hybridized tetrahedral [BO4]⁵⁻ group, which has more localized electrons. researchgate.net Therefore, materials with a high density of well-aligned, isolated [BO3]³⁻ groups tend to exhibit larger SHG coefficients. researchgate.net For example, the high NLO coefficient of β-BaB2O4 (BBO) is attributed to the favorable parallel alignment of its [B3O6]³⁻ rings, which are composed of [BO3]³⁻ units.

Conversely, the incorporation of [BO4]⁵⁻ tetrahedra, while contributing less to the NLO effect, plays a crucial structural role. researchgate.net These units link the [BO3]³⁻ groups to form stable, three-dimensional networks, which is essential for growing large, high-quality crystals with desirable mechanical and thermal properties. laser-crylink.com The presence of [BO4]⁵⁻ units also contributes to a wide bandgap, leading to transparency in the deep-UV region—a critical property for short-wavelength applications. mdpi.comresearchgate.net

Table 1. Comparison of Boron-Oxygen Building Units and their NLO Properties

Building Unit Geometry Hybridization Contribution to NLO Effect Structural Role
[BO3]³⁻ Trigonal Planar sp² High. Possesses larger nonlinear optical contributions due to delocalized π-orbitals. researchgate.net Forms anionic groups and rings that are the primary source of the NLO response.
[BO4]⁵⁻ Tetrahedral sp³ Low. Exhibits smaller NLO coefficients due to localized electrons. researchgate.net Provides structural stability, helps form 3D networks, and contributes to a wide bandgap. mdpi.comlaser-crylink.com

Q & A

Basic Research Question

  • Neutron diffraction : Resolves light atoms (Li, B) with high precision, distinguishing LiBO from isostructural Li₃BO₃.
  • Raman spectroscopy : Identifies B-O bonding modes (e.g., 750–850 cm⁻¹ for BO₃ triangles) to detect lattice distortions.
  • X-ray photoelectron spectroscopy (XPS) : Quantifies surface oxidation states (e.g., B³⁺ vs. B⁴⁺), critical for assessing electrochemical stability.

How can researchers resolve discrepancies in reported thermal stability values of LiBO across studies?

Advanced Research Question
Discrepancies often arise from:

  • Synthetic variables : Impurities (e.g., Li₂O) lower decomposition temperatures. Use differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) to standardize measurements.
  • Atmospheric effects : Moisture absorption during testing alters degradation pathways. Conduct thermogravimetric analysis (TGA) under inert gas with real-time mass spectrometry (MS) to track volatile byproducts.
  • Data normalization : Report stability relative to reference materials (e.g., LiCoO₂) to enable cross-study comparisons.

What computational modeling approaches are suitable for predicting LiBO’s electronic properties and ion migration pathways?

Advanced Research Question

  • Density functional theory (DFT) : Calculates bandgap (~4.5 eV for LiBO) and identifies low-energy Li⁺ migration pathways via nudged elastic band (NEB) simulations.
  • Molecular dynamics (MD) : Simulates ionic conductivity under operational temperatures (e.g., 300–500 K) to validate experimental Arrhenius plots.
  • Machine learning (ML) : Trains models on existing LiBO datasets (e.g., ionic radii, bond lengths) to predict novel dopants (e.g., Mg²⁺) for enhanced conductivity.

What are the challenges in handling hygroscopic LiBO, and how can experimental protocols be adapted?

Basic Research Question

  • Storage : Use argon-filled gloveboxes (O₂/H₂O <0.1 ppm) and vacuum-sealed containers to prevent hydrolysis.
  • Handling : Pre-dry powders at 150°C for 6 hours before pellet pressing. For electrochemical testing, coat electrodes with hydrophobic polymers (e.g., PVDF) to limit moisture ingress.

How do trace impurities (e.g., Na⁺, Cl⁻) in precursors affect LiBO’s electrochemical performance, and how can their impacts be quantified?

Advanced Research Question

  • Impurity profiling : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect contaminants at <1 ppm levels.
  • Electrochemical testing : Compare impedance spectra of "pure" vs. doped LiBO to isolate conductivity changes. For example, 0.5% Na⁺ reduces ionic conductivity by ~30% due to lattice strain.
  • Controlled doping studies : Systematically introduce impurities via co-precipitation to establish dose-response relationships.

What standardized protocols should guide LiBO’s ionic conductivity measurements to ensure reproducibility?

Basic Research Question

  • AC impedance spectroscopy : Use symmetrical cells (Au or Pt electrodes) with frequencies from 1 Hz–1 MHz. Validate setups with reference materials (e.g., LiAlO₂).
  • Temperature control : Perform measurements in a climate chamber (±0.5°C accuracy) to minimize thermal drift.
  • Data reporting : Include electrode polarization corrections and Nyquist plot fitting parameters (e.g., R₁, R₂, CPE values).

What mechanistic insights explain LiBO’s degradation under high-voltage conditions, and how can in situ techniques elucidate these pathways?

Advanced Research Question

  • Degradation mechanisms : At >4.5 V vs. Li/Li⁺, boron oxidation (B³⁺ → B⁴⁺) destabilizes the lattice, forming resistive Li₂O and B₂O₃.
  • In situ characterization : Pair synchrotron XRD (to track phase transitions) with electrochemical MS (to detect O₂/CO₂ evolution).
  • Mitigation strategies : Doping with Al³⁺ or F⁻ enhances anodic stability by strengthening B-O bonds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.